2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide
Overview
Description
2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide is a useful research compound. Its molecular formula is C16H22Cl2N2O and its molecular weight is 329.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.1109187 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide is a compound of interest in the synthesis and development of new chemical entities. For instance, research into N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has shown their potential for antibacterial activity. These compounds, including derivatives similar to this compound, have been synthesized and evaluated for their effectiveness against various bacterial strains, demonstrating moderate inhibitory activities with some compounds showing promise as growth inhibitors of bacteria such as Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Pharmacological Applications
In pharmacology, compounds structurally related to this compound have been explored for their therapeutic potential. For example, derivatives of this compound have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, revealing some efficacy against gram-negative bacterial strains and low potential against enzymes such as lipoxygenase. These studies highlight the compound's role in the development of new pharmacological agents with specific antibacterial and enzymatic inhibition properties (Nafeesa et al., 2017).
Drug Development and Therapeutic Potential
The exploration of this compound and its analogs extends to drug development, particularly in the context of cognitive disorders and Alzheimer's disease. Histamine H3 receptor antagonists, for instance, have shown promise in enhancing cognitive processes, with some compounds in this category advancing to clinical trials for the treatment of human cognitive disorders. These findings indicate the potential of this compound derivatives in contributing to the treatment of cognitive impairments (Brioni et al., 2011).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-2-7-20-8-5-13(6-9-20)19-16(21)11-12-3-4-14(17)15(18)10-12/h3-4,10,13H,2,5-9,11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNABVJSVBAGRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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